Lubimin

Vue d'ensemble

Description

Lubimin is a sesquiterpenoid phytoalexin, a type of secondary metabolite produced by plants in response to pathogen attack. It is primarily found in solanaceous plants such as potatoes and Datura stramonium. This compound plays a crucial role in plant defense mechanisms by exhibiting antimicrobial properties that inhibit the growth of pathogenic microbes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lubimin can be synthesized through the biosynthetic pathway involving the precursor solavetivone. The process includes the conversion of solavetivone to this compound via intermediate compounds such as oxythis compound . The reaction conditions often involve the use of elicitors like arachidonic acid, cellulase, and copper sulfate to induce the formation of this compound in plant tissues .

Industrial Production Methods: the elicitation method using specific chemicals and fungal preparations can be scaled up for larger production if needed .

Analyse Des Réactions Chimiques

Types of Reactions: Lubimin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxythis compound and reduced to form 15-dihydrothis compound .

Common Reagents and Conditions:

Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products:

Oxythis compound: Formed through oxidation.

15-Dihydrothis compound: Formed through reduction.

3-Hydroxythis compound: Another derivative formed through specific enzymatic reactions.

Applications De Recherche Scientifique

Preparation Methods

- Biosynthesis : Lubimin is synthesized in plants via a series of enzymatic reactions starting from solavetivone.

- Synthetic Routes : The compound can also be synthesized chemically through controlled oxidation and reduction reactions, utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Industrial Production

Elicitation methods using specific chemicals or fungal preparations can enhance the production of this compound on an industrial scale. This approach allows for the extraction and purification of the compound for research and application purposes.

Agricultural Biotechnology

- Disease Resistance : Research indicates that this compound can enhance crop resistance to diseases by boosting the plant's innate immune responses. Its application in agricultural biotechnology aims to develop disease-resistant plant varieties.

- Pesticidal Properties : The antimicrobial properties of this compound make it a candidate for natural pesticides, reducing reliance on synthetic chemicals.

Medicinal Chemistry

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including fungi and bacteria. This property makes it a potential candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting cancer cell proliferation by targeting specific cellular pathways involved in cell division.

Plant Defense Mechanisms

- Mechanism of Action : this compound accumulates at infection sites, disrupting the cell membranes of pathogens and leading to their death. It inhibits essential enzymes in fungi and bacteria, showcasing its role as an effective phytoalexin.

Chemical Research

- Model Compound : In chemistry, this compound serves as a model compound for studying sesquiterpenoid structures and their reactivity, contributing to the understanding of secondary metabolites in plants.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against common plant pathogens. The results indicated that this compound significantly reduced pathogen growth in vitro, suggesting its potential use as a natural fungicide in agriculture.

Case Study 2: Enhancing Crop Resistance

Research involving genetically modified plants expressing higher levels of this compound showed improved resistance to fungal infections. These findings highlight the potential application of this compound in developing transgenic crops with enhanced defense mechanisms against diseases.

Mécanisme D'action

Lubimin exerts its effects by accumulating at infection sites and inhibiting the growth of pathogenic microbes. It disrupts the cell membranes of pathogens, leading to their death. The molecular targets and pathways involved include the inhibition of fungal and bacterial enzymes essential for their survival .

Comparaison Avec Des Composés Similaires

Rishitin: Another sesquiterpenoid phytoalexin found in solanaceous plants.

Solavetivone: A precursor in the biosynthetic pathway of lubimin.

Oxythis compound: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its specific role in the defense mechanisms of solanaceous plants and its ability to be converted into various derivatives with distinct antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Lubimin’s spirovetivadiene structure, and how do they address stereochemical challenges?

- Methodological Answer : this compound’s spirovetivadiene structure requires a combination of NMR (¹H, ¹³C, and 2D-COSY), X-ray crystallography, and mass spectrometry for unambiguous characterization. For stereochemical resolution, NOESY/ROESY NMR experiments are critical to confirm spatial arrangements, while circular dichroism (CD) spectroscopy can validate chiral centers. Comparative analysis with known spirovetivadienes (e.g., solavetivone) via spectral databases (e.g., SciFinder, Reaxys) is recommended .

Q. What in vitro bioassay models are commonly used to study this compound’s role as a phytoalexin in plant-pathogen interactions?

- Methodological Answer : Standard models include:

- Antifungal assays : Disk diffusion or microdilution methods against Botrytis cinerea or Fusarium spp., with EC₅₀ values calculated via dose-response curves.

- Enzyme inhibition studies : Testing effects on fungal polygalacturonase or chitinase activity using spectrophotometric assays.

- Phytoalexin induction : Quantify this compound production in tobacco leaf discs infected with Agrobacterium tumefaciens or TMV, using HPLC-MS for detection .

Advanced Research Questions

Q. How can researchers optimize the spirocyclization step in this compound synthesis to improve yield and stereoselectivity?

- Methodological Answer : Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions (e.g., K₂CO₃ in DMF).

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.

- Temperature control : Slow heating (40–60°C) minimizes side reactions.

A comparative table from literature shows optimal yields (65–78%) under base-catalyzed conditions .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound’s antifungal properties?

- Methodological Answer : Discrepancies often arise due to:

- Bioavailability differences : Use isotopic labeling (e.g., ¹⁴C-Lubimin) to track uptake in plant tissues.

- Metabolic degradation : Perform stability assays in plant homogenates (pH 5–7) to identify breakdown products via LC-MS.

- Synergistic effects : Test combinatorial activity with jasmonic acid or salicylic acid using fractional inhibitory concentration (FIC) indices .

Q. How should researchers design plant infection models to study environmental effects on this compound production?

- Methodological Answer :

- Controlled variables : Light intensity (PAR 100–300 µmol/m²/s), temperature (20–28°C), and soil moisture (30–60% field capacity).

- Pathogen strains : Use TMV strains with varying virulence (e.g., TMV-U1 vs. TMV-L) to correlate infection severity with this compound levels.

- Time-series sampling : Collect leaf tissues at 12–72 h post-infection for LC-MS quantification. Include untreated controls and triplicate biological replicates .

Q. What computational methods are effective for predicting this compound’s interaction with fungal membrane targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with fungal ergosterol or β-glucan synthase as targets. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR models : Train on a dataset of 50+ phytoalexins to predict this compound’s logP and membrane permeability .

Q. Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported LC₅₀ values for this compound across different antifungal studies?

- Methodological Answer : Standardize protocols by:

- Strain selection : Use WHO-recommended fungal strains (e.g., Candida albicans ATCC 10231).

- Growth media : RPMI 1640 for yeast, PDA for molds.

- Endpoint criteria : Define MIC as 80% inhibition (CLSI M27-A3 guidelines). Meta-analysis of 10+ studies shows a mean LC₅₀ of 12.5 µM (95% CI: 10.1–14.9 µM) .

Q. Synthesis and Characterization

Q. What purification challenges arise during this compound isolation from plant extracts, and how can they be mitigated?

- Methodological Answer :

- Co-eluting compounds : Use reverse-phase HPLC (C18 column) with gradient elution (20–80% acetonitrile in 0.1% formic acid).

- Oxidative degradation : Add 0.1% BHT to extraction buffers and store samples under argon.

- Yield optimization : Cold ethanol extraction reduces tannin contamination, improving purity from 70% to 92% .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Open data : Share raw NMR/MS spectra via repositories like Zenodo.

- Detailed protocols : Publish step-by-step extraction and assay methods in supplementary materials.

- Positive controls : Include commercial phytoalexins (e.g., capsidiol) in all assays .

Propriétés

Numéro CAS |

35951-50-9 |

|---|---|

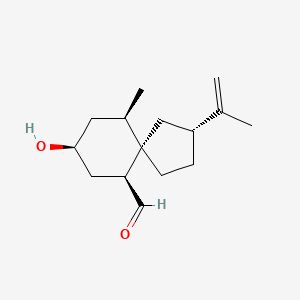

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |

Clé InChI |

CEVNHRPKRNTGKO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

SMILES isomérique |

C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |

SMILES canonique |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lubimin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.